Copolymerization Reactivity Ratio Control
In statistical copolymerization with 2-phenyl-2-oxazoline (PhOx), NonOx exhibits a reactivity ratio r_NonOx = 7.1 ± 1.4, while PhOx has r_PhOx = 0.02 ± 0.1. This extreme disparity drives spontaneous formation of gradient copolymers with NonOx consumed preferentially early in the polymerization, enabling single-step synthesis of amphiphilic gradient architectures [1]. In contrast, copolymerizations of 2-ethyl-2-oxazoline with 2-methyl-2-oxazoline produce near-random copolymers due to comparable reactivity ratios.
∼355× consumption rate difference
| Evidence Dimension | Reactivity ratio (r) in cationic ring-opening copolymerization |
|---|---|
| Target Compound Data | r_NonOx = 7.1 ± 1.4 (vs. PhOx) |
| Comparator Or Baseline | r_PhOx = 0.02 ± 0.1; r_EtOx and r_MeOx ≈ 1.0 in their pair (literature class-level comparison for random copolymerization) |
| Quantified Difference | r_NonOx / r_PhOx ≈ 355; NonOx is consumed ~350× faster than PhOx, producing a strong compositional gradient. EtOx/MeOx pairs show near-ideal random incorporation. |
| Conditions | Cationic ring-opening polymerization, acetonitrile, microwave irradiation at 140 °C, methyl tosylate initiator |
Why This Matters
Enables precise architectural control (gradient vs. random) without requiring sequential monomer addition, a decisive advantage for procurement when designing amphiphilic block-like copolymers in a single reaction step.
- [1] Lambermont-Thijs, H. M. L.; Jochems, M. J. H. C.; Hoogenboom, R.; Schubert, U. S. Synthesis and Properties of Gradient Copolymers Based on 2-Phenyl-2-oxazoline and 2-Nonyl-2-oxazoline. J. Polym. Sci., Part A: Polym. Chem. 2009, 47, 6433–6440. View Source
